molecular formula C12H17NO2 B11892696 6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline CAS No. 918665-57-3

6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline

Cat. No.: B11892696
CAS No.: 918665-57-3
M. Wt: 207.27 g/mol
InChI Key: ORRBUCKKICIARQ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is known for its unique structure, which includes two methoxy groups at the 6 and 7 positions, a methyl group at the 1 position, and a tetrahydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline involves the reaction of 2-amino-4-methoxybenzoic acid with acetic acid in tetrahydrofuran. This reaction typically requires acidification to proceed . Another approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include anodic oxidation setups.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinolinium salts, while reduction can produce the corresponding reduced tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

918665-57-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

6,7-dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline

InChI

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-7,11-12H,4-5H2,1-3H3

InChI Key

ORRBUCKKICIARQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC2=CC(C(C=C12)OC)OC

Origin of Product

United States

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